

derivatives of 1,10-phenanthroline-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,10-Phenanthroline-4-carboxylic acid

Cat. No.: B1592297

[Get Quote](#)

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of **1,10-phenanthroline-4-Carboxylic Acid**

Abstract

1,10-Phenanthroline and its derivatives represent a cornerstone in coordination chemistry, catalysis, and medicinal drug development. The introduction of a carboxylic acid moiety at the 4-position of the phenanthroline scaffold creates a uniquely versatile building block, **1,10-phenanthroline-4-carboxylic acid**. This guide provides an in-depth exploration of this compound, detailing its synthesis, key derivatization strategies, and diverse applications. We offer field-proven insights into experimental protocols, the rationale behind methodological choices, and the characterization of these compounds, aimed at researchers, scientists, and professionals in drug development and materials science.

The Core Scaffold: 1,10-Phenanthroline-4-Carboxylic Acid

1,10-Phenanthroline is a rigid, planar heterocyclic organic compound renowned for its potent bidentate chelating properties with a vast array of metal ions.^{[1][2]} The strategic placement of a carboxylic acid group at the 4-position enhances its utility in several ways:

- Enhanced Coordination: The carboxylic acid group can participate in additional bonding interactions, potentially leading to stronger and more diverse metal complexes compared to the parent phenanthroline.[3]
- A Versatile Synthetic Handle: The carboxyl group serves as a reactive site for a wide range of chemical modifications, most notably the formation of esters and amides, allowing for the covalent attachment of this potent metal-binding motif to other molecules or surfaces.
- Modulated Solubility and Biological Activity: The introduction of the polar carboxylic acid group can alter the solubility profile and provides a key interaction point for biological targets.

Physicochemical Properties

A thorough understanding of the core scaffold's properties is essential for its effective use in any application.

Property	Value / Description	Source
Molecular Formula	C ₁₃ H ₈ N ₂ O ₂	[3]
Molecular Weight	224.22 g/mol	-
Appearance	Solid	-
pKa (Carboxylic Acid)	~1.63 ± 0.30	[3]
Key IR Absorptions	~1700 cm ⁻¹ (C=O stretch), ~1600 cm ⁻¹ (C=N stretch), ~1585 cm ⁻¹ (C=C stretch)	[3][4]
Key UV-Vis Absorptions	~230-280 nm (π → π*) transitions of the phenanthroline core)	[3]

Synthesis of the Core Scaffold

The synthesis of phenanthroline carboxylic acids can be challenging due to the stability of the heterocyclic core.[1][5] While multiple strategies exist, a common and effective approach

involves the oxidation of a methyl-substituted precursor. The following protocol is a representative method adapted from literature procedures for similar compounds.[\[1\]](#)[\[6\]](#)

Experimental Protocol: Oxidation of 4-Methyl-1,10-phenanthroline

This protocol describes the synthesis of **1,10-phenanthroline-4-carboxylic acid** via the oxidation of commercially available 4-methyl-1,10-phenanthroline.

Materials:

- 4-Methyl-1,10-phenanthroline
- Sodium Dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Deionized Water
- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-1,10-phenanthroline in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath.
- Oxidant Addition: Slowly add a solution of sodium dichromate in concentrated sulfuric acid to the cooled mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
- Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The color of the mixture will typically change from orange to green as the Cr(VI) is reduced to Cr(III) .

- Quenching and Precipitation: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice. This will quench the reaction and precipitate the crude product.
- Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately neutral. The product, **1,10-phenanthroline-4-carboxylic acid**, will precipitate out of the solution.
- Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture. The purity should be assessed by NMR and Mass Spectrometry.

Causality and Self-Validation: The use of a strong oxidizing agent like dichromate in concentrated acid is necessary to overcome the stability of the aromatic methyl group. The workup procedure is designed to first precipitate the product by dilution and then isolate it by adjusting the pH to its isoelectric point, where it is least soluble. Purity verification via spectroscopic methods is a critical final step to validate the success of the synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,10-phenanthroline-4-carboxylic acid**.

Key Derivatization Strategies

The carboxylic acid group is a gateway to a vast library of derivatives. The two most fundamental and widely used transformations are esterification and amidation.

Ester Derivatives via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.^{[7][8][9]} This method is cost-effective and generally high-yielding, particularly when an excess of the alcohol is used to drive the equilibrium towards the product.^{[8][9]}

Experimental Protocol: Synthesis of Ethyl 1,10-phenanthroline-4-carboxylate

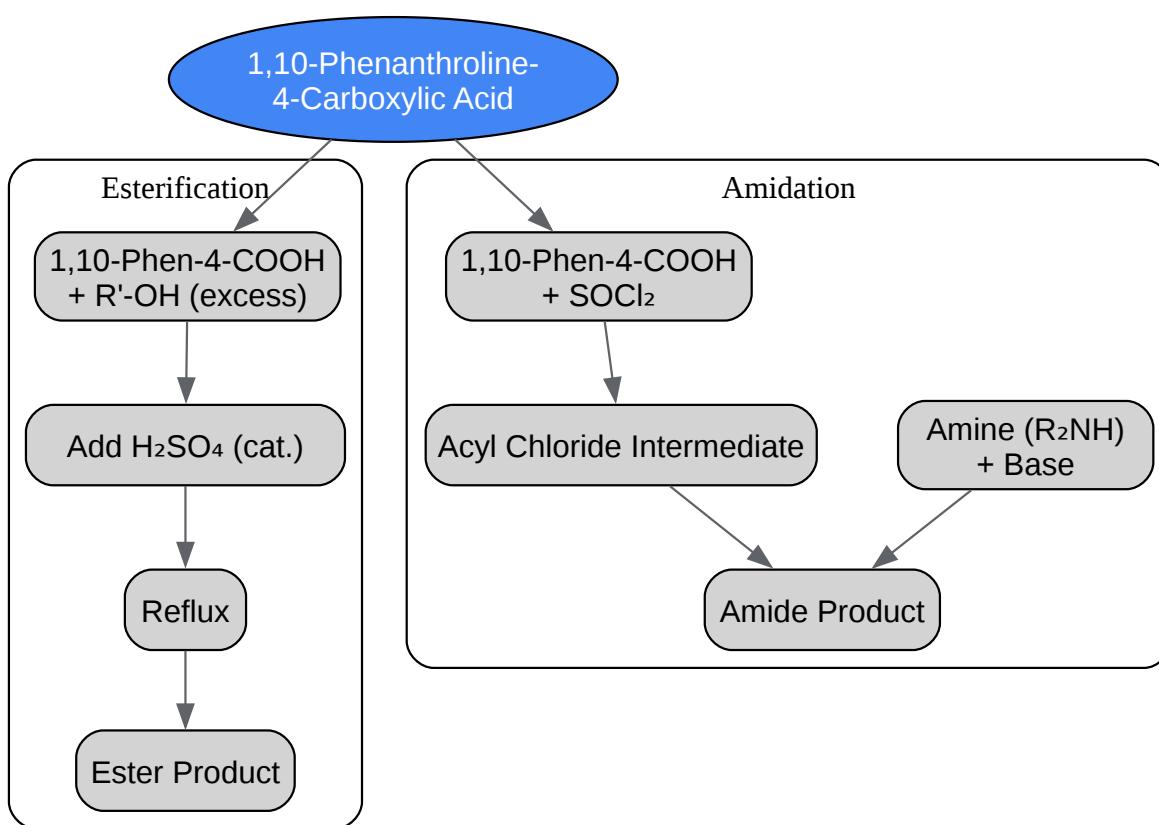
- Setup: Suspend **1,10-phenanthroline-4-carboxylic acid** in absolute ethanol in a round-bottom flask.
- Catalyst: Add a catalytic amount (e.g., 5-10 drops) of concentrated sulfuric acid.
- Reflux: Heat the mixture to reflux for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling, reduce the volume of ethanol under reduced pressure. Dilute the residue with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography on silica gel.

Expertise Insight: The choice of a large excess of ethanol serves as both the reactant and the solvent, maximizing the concentration gradient and pushing the reversible reaction to completion, in accordance with Le Châtelier's Principle.[8]

Amide Derivatives via Acyl Chloride Intermediate

Direct condensation of a carboxylic acid and an amine is often inefficient. A more robust method involves activating the carboxylic acid, commonly by converting it to an acyl chloride, which then readily reacts with an amine.[10][11][12]

Experimental Protocol: Synthesis of an Amide Derivative


Step A: Formation of the Acyl Chloride

- Suspend **1,10-phenanthroline-4-carboxylic acid** in dichloromethane (DCM).
- Add oxalyl chloride or thionyl chloride (SOCl_2) dropwise at 0°C . A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

- Remove the solvent and excess reagent under reduced pressure to yield the crude 1,10-phenanthroline-4-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Step B: Amide Coupling (Schotten-Baumann conditions)

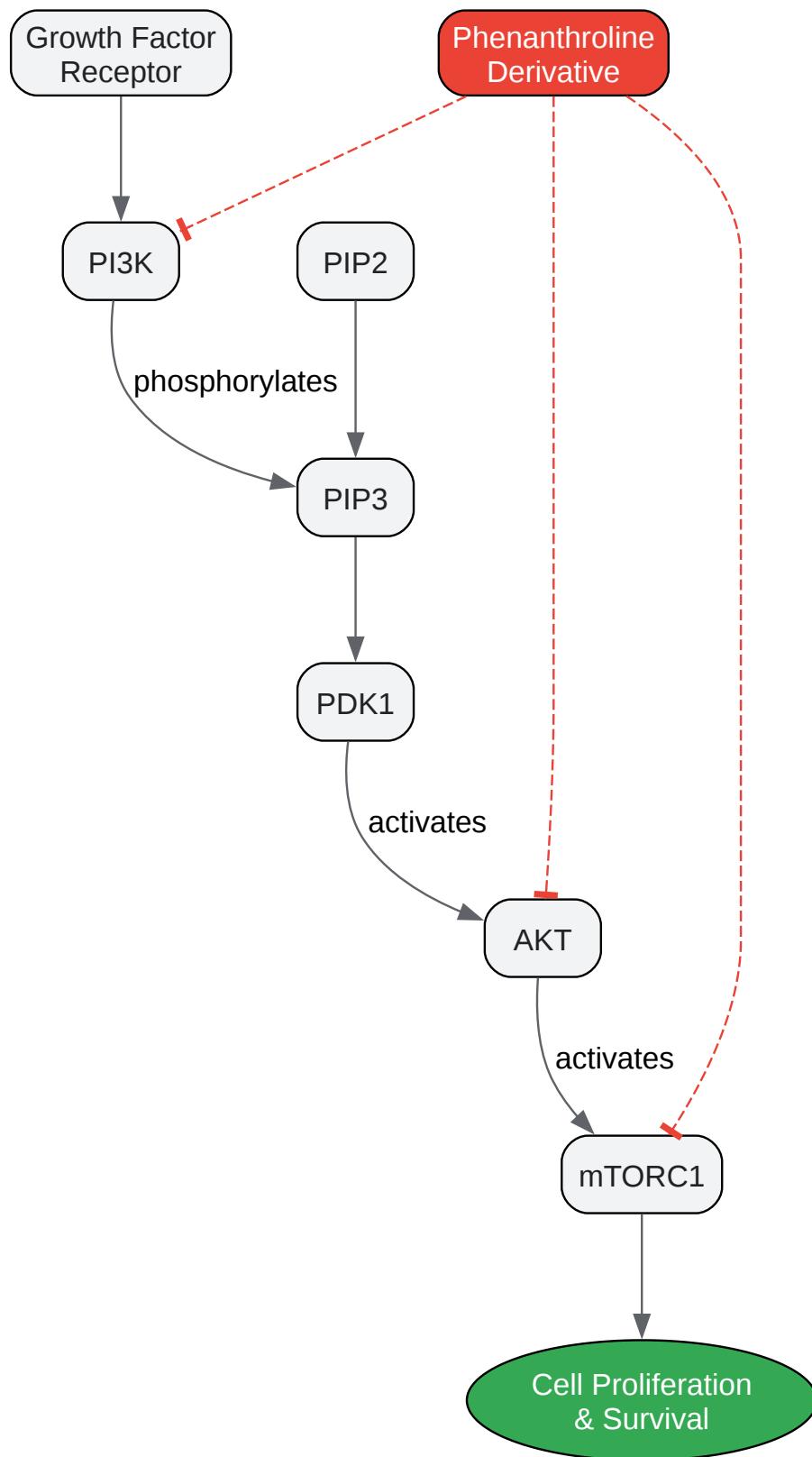
- Dissolve the amine of choice in DCM containing a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.[\[10\]](#)
- Add a solution of the crude acyl chloride from Step A dropwise to the amine solution at 0°C.
- Stir the reaction at room temperature for 8-16 hours.
- Quench the reaction with water and extract the product with DCM.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer, evaporate the solvent, and purify the amide product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Key synthetic routes for ester and amide derivatives.

Applications in Research and Development

The derivatives of **1,10-phenanthroline-4-carboxylic acid** are powerful tools in diverse scientific fields.


Medicinal Chemistry: Anticancer Agents

Phenanthroline derivatives, particularly as copper complexes, have emerged as potent anticancer agents.^[13] The phenanthroline ligand facilitates the transport of the copper ion into cancer cells, where it can exert its cytotoxic effects.^{[14][15]}

Mechanism of Action: A primary mechanism involves the inhibition of the proteasome, a cellular machine responsible for degrading unwanted proteins.[14][15][16] By inhibiting the proteasome, these complexes cause a buildup of regulatory proteins, leading to cell cycle arrest and apoptosis (programmed cell death).[16] Some derivatives have also been shown to suppress critical cell survival pathways like the PI3K/AKT/mTOR pathway.[17]

In Vitro Workflow for Anticancer Evaluation:

- Synthesis: Synthesize a series of amide or ester derivatives of **1,10-phenanthroline-4-carboxylic acid**.
- Complexation: Form copper(II) complexes with the synthesized ligands.
- Cytotoxicity Screening: Use an MTT assay to determine the IC₅₀ values of the complexes against a panel of cancer cell lines (e.g., HCT116 colorectal cancer, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., MCF-10A) to assess selectivity.[15][16][17]
- Apoptosis Assay: Treat cancer cells with the most potent complexes and use techniques like Annexin V/PI staining and flow cytometry to confirm apoptosis induction.
- Mechanism Study: Perform Western blot analysis to probe for key proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP) and the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR).[17]

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/AKT/mTOR pathway by phenanthroline derivatives.

Materials Science: Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[\[18\]](#)[\[19\]](#) The bifunctional nature of **1,10-phenanthroline-4-carboxylic acid** (a chelating site and a carboxylate linker) makes it an excellent candidate for building functional MOFs.[\[20\]](#) These materials have applications in gas storage, catalysis, and sensing.[\[18\]](#)[\[21\]](#)

Protocol for MOF Synthesis (Adapted from Zn-Phen-dicarboxylate systems):[\[20\]](#)

- Solution Preparation: In separate vials, dissolve **1,10-phenanthroline-4-carboxylic acid** and a metal salt (e.g., $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in a solvent mixture, typically DMF/Methanol/Water.
- Mixing: Combine the solutions and stir at room temperature for 30 minutes.
- Solvothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 100-150°C) for 24-72 hours.
- Isolation: After slow cooling to room temperature, crystals of the MOF will have formed. Isolate the crystals by decanting the mother liquor and wash them with fresh DMF and then methanol.
- Activation: Dry the crystals under vacuum to remove residual solvent from the pores.
- Characterization: Confirm the structure and porosity using Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and gas (e.g., N_2) adsorption analysis.

Characterization of Derivatives

Rigorous characterization is paramount to confirm the identity and purity of any synthesized compound.

Technique	Expected Observations for Derivatives	Purpose
¹ H NMR	Appearance of new signals corresponding to the alkyl/aryl groups of the ester or amide. Shift in aromatic protons of the phenanthroline ring.	Structural Elucidation
FT-IR	Disappearance of broad O-H stretch from COOH. Appearance of strong C=O stretch for ester ($\sim 1730\text{ cm}^{-1}$) or amide ($\sim 1650\text{ cm}^{-1}$).	Functional Group Confirmation
Mass Spec (ESI-MS)	Molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated mass of the derivative.	Molecular Weight Confirmation
UV-Vis Spectroscopy	Shifts in λ_{max} of the $\pi \rightarrow \pi^*$ transitions, indicating changes in the electronic structure of the phenanthroline core upon derivatization.	Electronic Properties

Conclusion and Future Outlook

1,10-Phenanthroline-4-carboxylic acid is a high-value scaffold that bridges the gap between classical coordination chemistry and functional organic materials. Its accessible derivatization through the carboxylic acid handle allows for the rational design of molecules with tailored properties. The demonstrated success of its derivatives as anticancer agents highlights the significant potential for developing novel therapeutics. Future work will likely focus on creating more complex, multifunctional derivatives for applications in targeted drug delivery, asymmetric catalysis, and advanced sensor technology. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and innovate in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Buy 1,10-Phenanthroline-4-carboxylic acid | 31301-27-6 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. athabascau.ca [athabascau.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection [bocsci.com]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]
- 21. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [derivatives of 1,10-phenanthroline-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592297#derivatives-of-1-10-phenanthroline-4-carboxylic-acid\]](https://www.benchchem.com/product/b1592297#derivatives-of-1-10-phenanthroline-4-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com